2-Amino-2-cyanoacetamide

Descripción general

Descripción

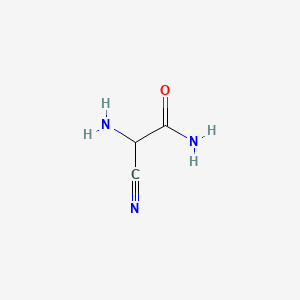

2-Amino-2-cyanoacetamide is an organic compound with the molecular formula C₃H₅N₃O. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is characterized by the presence of both an amino group and a cyano group attached to an acetamide backbone, making it a valuable building block in organic synthesis.

Synthetic Routes and Reaction Conditions:

From Cyanoacetamide: One common method involves the reaction of cyanoacetamide with ammonia. This reaction typically occurs under mild conditions, often in an aqueous or alcoholic solution, to yield this compound.

From Malononitrile: Another synthetic route involves the reaction of malononitrile with hydroxylamine, followed by cyclization and subsequent hydrolysis to produce this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using the aforementioned methods, optimized for yield and purity. The process may include steps such as crystallization and recrystallization to ensure the compound meets industrial standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation Products: Various oxidized amides and nitriles.

Reduction Products: Amines and related derivatives.

Substitution Products: Substituted amides and nitriles.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Heterocycles

2-Amino-2-cyanoacetamide is widely used in the synthesis of heterocyclic compounds, particularly nitrogen-containing heterocycles. These compounds are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities. The compound's structure allows for various reactions leading to the formation of different ring systems, making it a significant building block in organic synthesis.

Synthetic Pathways

The compound can undergo several transformations:

- Oxidation : Produces various oxidized amides and nitriles.

- Reduction : Yields amines and related derivatives.

- Substitution Reactions : Leads to substituted amides and nitriles.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against various pathogens has been documented, highlighting its potential role in combating infectious diseases.

Anticancer Potential

Studies have shown that derivatives of this compound may inhibit cancer cell proliferation. The mechanism involves targeting specific enzymes related to cancer growth, making it a subject of interest in cancer research.

Antiviral Applications

The compound has demonstrated potential in antiviral applications by inhibiting the replication of certain viruses. This property positions it as a candidate for antiviral drug development, particularly against emerging viral threats.

Medicinal Chemistry

Drug Development

Due to its biological activity, this compound is being explored for its potential as a lead compound in drug development. Its ability to interact with various biological targets makes it a promising candidate for creating novel therapeutics.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it can cross biological barriers, including the blood-brain barrier. This characteristic is essential for developing drugs targeting central nervous system disorders.

Industrial Applications

Dyes and Pigments

In the industrial sector, this compound is utilized in producing dyes and pigments. Its reactivity allows it to participate in forming complex colorants used in textiles and coatings.

Material Science

The compound's chemical properties make it suitable for applications in material science, particularly in synthesizing polymers and other advanced materials.

Case Studies and Research Findings

| Application Area | Findings | Source |

|---|---|---|

| Antimicrobial Activity | Exhibits activity against several bacterial strains; potential for antibiotic development. | |

| Anticancer Research | Derivatives show promise in inhibiting tumor growth through enzyme inhibition mechanisms. | |

| Antiviral Research | Inhibits viral replication; studied for potential use against emerging viruses. | |

| Synthetic Chemistry | Key intermediate in synthesizing nitrogen-containing heterocycles; versatile reactivity profile. |

Mecanismo De Acción

The mechanism by which 2-Amino-2-cyanoacetamide exerts its effects varies depending on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interfering with nucleic acid synthesis. The compound’s ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile agent in biochemical pathways.

Comparación Con Compuestos Similares

Cyanoacetamide: Similar in structure but lacks the amino group.

Malononitrile: Contains two cyano groups but no amino group.

2-Amino-4,6-dihydroxypyrimidine: Another amino-cyano compound with different functional groups.

Uniqueness: 2-Amino-2-cyanoacetamide is unique due to its combination of amino and cyano groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.

Actividad Biológica

2-Amino-2-cyanoacetamide (CAS No. 6719-21-7) is a purine derivative with notable biological activities, particularly in the fields of oncology and virology. This compound has garnered attention due to its potential applications in inhibiting cancer cell proliferation and viral replication. The molecular formula of this compound is C3H5N3O, with a molecular weight of approximately 99.09 g/mol.

Structure and Solubility

- Molecular Structure : The compound consists of an amino group, a cyano group, and an acetamide moiety, contributing to its reactivity and biological activity.

- Physical Appearance : It is typically found as a beige powder.

- Solubility : Soluble in organic solvents such as ether and methanol, which facilitates its use in various chemical syntheses .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell growth in animal models through several mechanisms:

- Inhibition of Protein Synthesis : The compound inhibits amide hydrolase, an enzyme responsible for hydrolyzing peptides into amino acids, leading to reduced protein synthesis and subsequent cell death .

- Cellular Mechanisms : In vitro studies have demonstrated that treatment with this compound results in apoptosis (programmed cell death) in various cancer cell lines by disrupting key signaling pathways such as NF-κB and MAPK .

Antiviral Activity

In addition to its anticancer effects, this compound has shown promise in antiviral applications:

- Plague Virus Inhibition : Studies have reported that this compound can inhibit the replication of the plague virus, an RNA virus associated with severe encephalitis in humans .

- Mechanism of Action : The nitrogen atom within the compound enhances its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system infections .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibits protein synthesis via amide hydrolase | |

| Antiviral | Inhibits plague virus replication | |

| Neuroactive | Crosses blood-brain barrier |

Notable Research Findings

- A study highlighted the efficacy of this compound in inducing apoptosis in breast cancer cells by switching from pro-survival signaling to caspase activation .

- Another investigation demonstrated its potential as a reversible covalent inhibitor for TAK1 (Transforming Growth Factor Beta Activated Kinase 1), which plays a crucial role in cell survival signaling pathways .

- The compound's interaction with adenosine receptors has been explored, revealing insights into its receptor binding characteristics and potential therapeutic applications .

Propiedades

IUPAC Name |

2-amino-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWAUKYINYWSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313188 | |

| Record name | 2-Amino-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6719-21-7 | |

| Record name | 2-Amino-2-cyanoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6719-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-cyanoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006719217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6719-21-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-2-cyanoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-cyanoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-amino-2-cyanoacetamide in heterocyclic chemistry?

A1: this compound is a versatile building block for synthesizing various heterocyclic compounds, particularly nitrogen-containing heterocycles. Its structure, containing both a cyano and an amino group adjacent to a reactive methylene, allows for diverse reactions leading to the formation of different ring systems.

Q2: Can you elaborate on a specific example of this compound’s use in heterocycle synthesis based on the provided research papers?

A: Certainly. One study [, ] showcased the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives using this compound as a key starting material. The researchers utilized a multi-step reaction sequence involving cyclization, ammonolysis, Dimroth rearrangement, hydrolysis, and acylation to build the desired pyrrolotriazine core. This highlights the versatility of this compound in constructing complex heterocyclic systems.

Q3: The research mentions investigating the mechanism of 2-cyano-2-diazoacetamide cyclization, what is the connection to this compound?

A: The research on 2-cyano-2-diazoacetamide cyclization is directly relevant because these compounds are derived from this compound. [] The study explored the kinetics and mechanism of how N-alkyl and N-aryl derivatives of 2-cyano-2-diazoacetamide cyclize to form 5-hydroxy-1,2,3-triazole-4-carbonitriles. Understanding this reaction pathway provides valuable insights into the reactivity of this compound derivatives and their potential in heterocyclic synthesis.

Q4: Were there any notable findings regarding the cyclization mechanism of these this compound derivatives?

A: Yes, the researchers discovered a difference in the cyclization mechanisms between N-alkyl and N-aryl derivatives of 2-cyano-2-diazoacetamide. [] Based on kinetic data, activation energies, and isotope effects, they concluded that N-alkyl derivatives undergo cyclization via a monorotatory mechanism, while N-aryl derivatives follow a pathway involving heteroelectrocyclization of 2-diazoacetimidates as a key step. This mechanistic insight is crucial for predicting and controlling the outcomes of reactions involving this compound derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.